molecular formula C22H16ClN5O2S B12394844 Antimicrobial agent-4

Antimicrobial agent-4

Cat. No.: B12394844
M. Wt: 449.9 g/mol
InChI Key: HCKKTNQBPCYYKG-UHFFFAOYSA-N
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Description

Antimicrobial agent-4 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. It is used in various applications, including medicine, agriculture, and industrial processes, to control bacterial, fungal, and viral infections. The compound’s effectiveness and versatility make it a valuable tool in combating microbial resistance and ensuring public health and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-4 typically involves a multi-step process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide bond. This is followed by further functionalization steps, such as halogenation or alkylation, to introduce specific functional groups that enhance the compound’s antimicrobial properties.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Antimicrobial agent-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antimicrobial activity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its efficacy.

    Substitution: Halogenation and alkylation are common substitution reactions that introduce functional groups to improve antimicrobial properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antimicrobial properties, tailored for specific applications.

Scientific Research Applications

Antimicrobial agent-4 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on microbial cell structures and functions, providing insights into microbial resistance mechanisms.

    Medicine: Applied in the development of new antibiotics and antiseptics to treat infections caused by drug-resistant bacteria.

    Industry: Utilized in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination and spoilage.

Mechanism of Action

The mechanism of action of antimicrobial agent-4 involves multiple pathways:

    Cell Membrane Disruption: The compound interacts with microbial cell membranes, causing leakage of cellular contents and cell death.

    Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the accumulation of toxic intermediates and cell death.

    DNA Interference: The compound can bind to microbial DNA, preventing replication and transcription, ultimately leading to cell death.

Comparison with Similar Compounds

    Sulfonamides: Share a similar mechanism of action by inhibiting folic acid synthesis in bacteria.

    Quinolones: Inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

    Beta-lactams: Target bacterial cell wall synthesis, leading to cell lysis.

Uniqueness: Antimicrobial agent-4 is unique in its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity and versatility in various applications make it a valuable addition to the arsenal of antimicrobial agents.

Properties

Molecular Formula

C22H16ClN5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

6-amino-3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-4-(2-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H16ClN5O2S/c1-11-4-2-3-5-13(11)18-14(9-24)20(25)30-21-19(18)16(27-28-21)10-31-22-26-15-8-12(23)6-7-17(15)29-22/h2-8,18H,10,25H2,1H3,(H,27,28)

InChI Key

HCKKTNQBPCYYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)CSC4=NC5=C(O4)C=CC(=C5)Cl)N)C#N

Origin of Product

United States

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